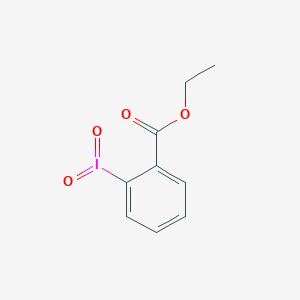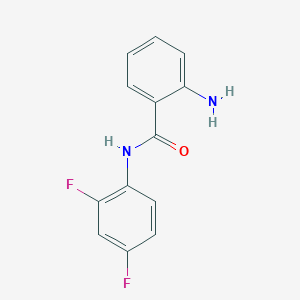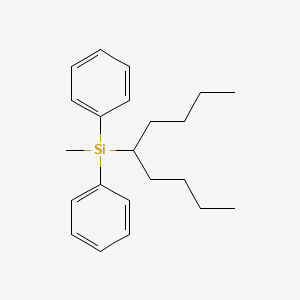![molecular formula C9H14N5O4P B15159423 Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- CAS No. 653584-15-7](/img/structure/B15159423.png)
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group attached to a purine derivative
Preparation Methods
The synthesis of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be achieved through several synthetic routes. Common methods include the Michaelis–Arbuzov reaction, Kabachnik–Fields reaction, Pudovik reaction, Abramov reaction, and Moedritzer-Irani reaction . These reactions often require the use of catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for silyldealkylation and subsequent desilylation with water or methanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of viral infections . Additionally, it is used in industry as a corrosion inhibitor and in the development of advanced materials .
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- involves its interaction with specific molecular targets and pathways. It can form strong bonds with metal ions, which makes it effective as a corrosion inhibitor . In biological systems, it may interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Phosphonic acid, [[2-[6-(methylamino)-9H-purin-9-yl]ethoxy]methyl]- can be compared with other similar compounds such as methylphosphonic acid and adefovir Methylphosphonic acid is a simpler organophosphorus compound with a similar phosphonic acid group but lacks the purine derivative Adefovir, on the other hand, is an acyclic nucleoside phosphonate with antiviral properties
Properties
CAS No. |
653584-15-7 |
|---|---|
Molecular Formula |
C9H14N5O4P |
Molecular Weight |
287.21 g/mol |
IUPAC Name |
2-[6-(methylamino)purin-9-yl]ethoxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-10-8-7-9(12-4-11-8)14(5-13-7)2-3-18-6-19(15,16)17/h4-5H,2-3,6H2,1H3,(H,10,11,12)(H2,15,16,17) |
InChI Key |
NCVPVIXUXLDAHI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)CCOCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



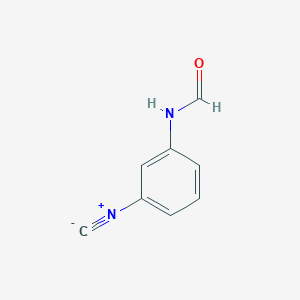
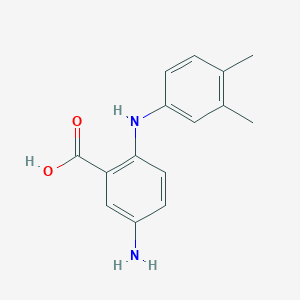
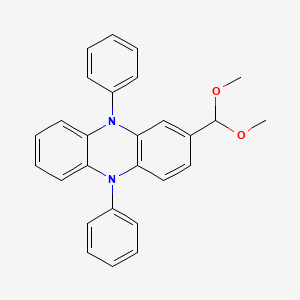
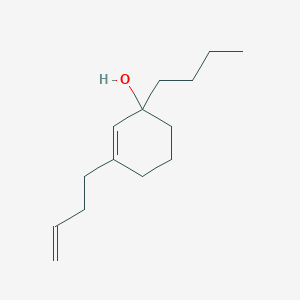
![Methyl [(1R)-1-(2H-1,3-benzodioxol-5-yl)-3-oxobutyl]carbamate](/img/structure/B15159368.png)
![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
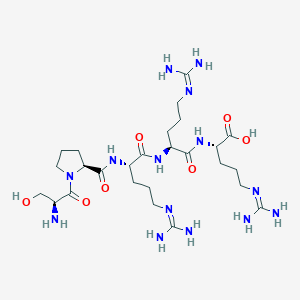

![2,4-Dichloro-1-[dichloro(4-chlorophenyl)methyl]benzene](/img/structure/B15159399.png)
